molecular formula C14H20BrN B2472239 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 116233-20-6

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No. B2472239
CAS RN: 116233-20-6
M. Wt: 282.225
InChI Key: JOVFUMDICFXFBG-UHFFFAOYSA-N
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Description

“3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine” is a chemical compound with the CAS Number: 116233-20-6 . It has a molecular weight of 282.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.22 . Other physical and chemical properties such as melting point, boiling point, density, and pKa are not available in the sources I found.

Scientific Research Applications

  • Tumor Inhibitory and Antioxidant Activity :

    • 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has been utilized in the synthesis of new polyfunctionally substituted derivatives demonstrating tumor inhibitory and antioxidant activities. These derivatives exhibit significant potency against liver cancer cells, comparing favorably with doxorubicin, a reference drug (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
  • Synthesis of Tetrahydronaphthalene Derivatives :

    • The chemical has been involved in the synthesis of 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-tetrahydronaphthalene-2,3-dione. These derivatives are valuable for further chemical transformations (Zherebtsov, Arsenyev, Chesnokov, & Cherkasov, 2020).
  • Development of Dopaminergic Compounds :

    • It is a precursor in synthesizing dopaminergic compounds, particularly 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, showcasing its potential in developing biologically active compounds (Öztaşkın, Göksu, & SeÇen, 2011).
  • Precursor for Thiazolidinones and Benzothiazepinones :

    • The compound acts as a precursor in synthesizing various thiazolidinones and benzothiazepinones, with observed atropisomerism in some derivatives. These substances have potential applications in medicinal chemistry (Drawanz et al., 2017).
  • Sulfonated Derivatives Synthesis :

    • Sulfonation of related naphthylamines, including the 3-Bromo-5,5,8,8-tetramethyl variant, leads to the formation of sulfonic acid derivatives, important in various chemical reactions (Courtin, 1981).
  • Photoinduced Electron Transfer Processes :

    • In photoreaction studies, derivatives of this compound have been used in radical cyclization and ring expansion reactions, demonstrating its utility in photochemical processes (Hasegawa, 1997).
  • Synthesis of Tetrahydro-β-carbolines :

    • This compound plays a role in synthesizing 3,4-fused tetrahydro-β-carbolines, a new class of compounds with potential pharmacological significance (Malhotra et al., 2013).
  • Synthesis of Silicon-Based Drugs and Odorants :

    • Its derivatives have been used in creating new building blocks for synthesizing silicon-based drugs and odorants, showcasing its versatility in organic synthesis (Büttner et al., 2007).
  • Stereoselective Reduction in Synthesis :

    • It has been used in stereoselective reduction processes to create bioactive compounds, highlighting its importance in chiral synthesis (Wei-dong, 2013).
  • Reductive Debromination in Organic Synthesis :

    • The compound's derivatives have been used in developing new methods for reductive debromination, essential for synthesizing various organic compounds (Nishiyama et al., 2005).

properties

IUPAC Name

3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVFUMDICFXFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC(=C(C=C21)N)Br)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

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